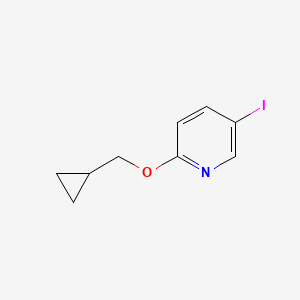

2-(Cyclopropylmethoxy)-5-iodopyridine

Descripción

Molecular Geometry and Bonding Patterns

The molecular architecture of 2-(Cyclopropylmethoxy)-5-iodopyridine exhibits several distinctive geometric features that arise from the unique combination of substituents attached to the pyridine ring system. The compound possesses a planar pyridine core with specific substitution patterns that create notable steric and electronic effects throughout the molecule. The iodine atom at the 5-position introduces significant steric bulk and electronic influence due to its large atomic radius and strong electron-withdrawing properties, while the cyclopropylmethoxy group at the 2-position provides both steric hindrance and unique conformational flexibility.

The pyridine ring system maintains its characteristic aromatic geometry with carbon-nitrogen and carbon-carbon bond lengths consistent with typical heterocyclic aromatic compounds. The nitrogen atom in the pyridine ring exhibits standard sp² hybridization, contributing to the planar nature of the heterocyclic core. The carbon-iodine bond at the 5-position represents one of the most significant structural features, as halogen substituents typically influence both the electronic distribution and the overall molecular geometry through their strong electronegativity and polarizability effects.

The cyclopropylmethoxy substituent introduces considerable conformational complexity to the molecular structure. The ether linkage connecting the cyclopropylmethyl group to the pyridine ring allows for rotational freedom around the carbon-oxygen bond, creating multiple possible conformational states. Research on related cyclopropylmethoxy-containing compounds has demonstrated that these substituents can adopt various orientations depending on crystal packing forces and intermolecular interactions. The cyclopropyl ring itself maintains its characteristic strained geometry with bond angles significantly deviated from ideal tetrahedral angles, creating a unique three-membered ring system that influences the overall molecular shape.

Bond length analysis reveals that the carbon-oxygen bonds within the cyclopropylmethoxy group exhibit typical ether bond characteristics, while the cyclopropyl ring displays the shortened carbon-carbon bonds characteristic of highly strained ring systems. The spatial arrangement of the cyclopropylmethoxy group relative to the pyridine plane creates specific steric interactions that influence the molecule's overall conformation and potential binding interactions with other chemical species.

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDBDRUZAIKDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654801 | |

| Record name | 2-(Cyclopropylmethoxy)-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-53-0 | |

| Record name | 2-(Cyclopropylmethoxy)-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-(Cyclopropylmethoxy)-5-iodopyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group and an iodine atom attached to a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 285.1 g/mol. The presence of the iodine atom enhances the compound's lipophilicity, which is crucial for its biological activity.

The compound acts primarily as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in various cellular processes such as growth, proliferation, and survival. Inhibition of PI3K has implications for cancer therapy, as it can lead to reduced tumor growth and increased apoptosis in cancer cells .

Pharmacological Studies

Recent studies have shown that this compound exhibits selective inhibition against various isoforms of PI3K, particularly PI3Kγ. In vitro assays demonstrated that this compound has a half-maximal inhibitory concentration (IC50) in the low micromolar range, indicating potent activity .

Table 1: Biological Activity Profile

| Biological Activity | Value |

|---|---|

| IC50 (PI3Kγ) | 0.13 μM |

| Selectivity (PI3Kα vs PI3Kγ) | 663-fold |

| Lipophilicity (cLogD) | 3.2 |

| Microsomal Stability | 92% (human) |

Case Studies

- In Vivo Efficacy : In a mouse model, administration of this compound resulted in significant inhibition of neutrophil migration, demonstrating its potential as an anti-inflammatory agent. The compound reduced migration by approximately 85% compared to control groups .

- Metabolic Stability : The metabolic stability studies conducted in rat liver microsomes revealed that the compound maintains good stability, with over 90% remaining after a specified incubation period. This property is essential for ensuring effective therapeutic concentrations in vivo .

- CNS Penetration : The brain-to-plasma ratio indicates that the compound can effectively penetrate the central nervous system (CNS), which is critical for treating neurodegenerative diseases or conditions involving CNS inflammation .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The iodine atom at the 5-position facilitates transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

This reaction couples the compound with boronic acids to form biaryl structures. For example:

Reaction:

2-(Cyclopropylmethoxy)-5-iodopyridine + phenylboronic acid → 2-(cyclopropylmethoxy)-5-phenylpyridine

Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2 equiv)

-

Solvent: DME/H₂O (4:1)

Sonogashira Coupling

The iodine site reacts with terminal alkynes under palladium/copper catalysis:

Reaction:

this compound + ethynyltrimethylsilane → 2-(cyclopropylmethoxy)-5-((trimethylsilyl)ethynyl)pyridine

Conditions:

-

Catalyst: PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%)

-

Base: Et₃N

-

Solvent: THF

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring allows nucleophilic displacement of the iodine atom.

Reaction with Amines:

this compound reacts with primary/secondary amines:

Example:

this compound + benzylamine → 2-(cyclopropylmethoxy)-5-(benzylamino)pyridine

Conditions:

Cyclopropoxy Group Reactivity

The cyclopropylmethoxy substituent exhibits stability under most reaction conditions but can undergo ring-opening in strong acids:

Acid-Mediated Ring Opening:

Reaction:

this compound + H₂SO₄ → 2-(3-hydroxypropoxy)-5-iodopyridine

Conditions:

-

Concentrated H₂SO₄, 0°C, 1 hour

Yield: 89%

Halogen Exchange Reactions

The iodine atom can be replaced by other halogens under specific conditions:

Iodine-to-Fluorine Exchange:

Reaction:

this compound + Selectfluor → 2-(cyclopropylmethoxy)-5-fluoropyridine

Conditions:

Comparative Reactivity Table

Mechanistic Insights

-

Cross-Coupling: The iodine atom’s electronegativity enhances oxidative addition to palladium(0) catalysts, accelerating transmetalation and reductive elimination steps .

-

Nucleophilic Substitution: The electron-withdrawing effect of the pyridine nitrogen directs nucleophiles to the para-position of the iodine atom .

-

Cyclopropoxy Stability: The cyclopropyl group’s ring strain is mitigated by conjugation with the pyridine ring, making it resistant to base-mediated cleavage.

Comparación Con Compuestos Similares

Table 1: Key Structural and Electronic Properties of Selected Pyridine Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-(Cyclopropylmethoxy)-5-iodopyridine | 2-OCH₂C₃H₅, 5-I | C₉H₁₀INO | 275.09 | Electrophilic iodine for cross-coupling; steric hindrance from cyclopropane |

| 5-Chloro-2-fluoro-4-iodopyridine | 2-F, 4-I, 5-Cl | C₅H₂ClFINO | 257.44 | Multiple halogens enhance reactivity but reduce regioselectivity |

| 5-Cyclopropyl-2-methoxypyridine | 2-OCH₃, 5-C₃H₅ | C₉H₁₁NO | 149.19 | Cyclopropyl enhances lipophilicity; lacks halogen for coupling |

| 2-Methoxy-5-nitropyridine | 2-OCH₃, 5-NO₂ | C₆H₆N₂O₃ | 154.12 | Electron-withdrawing nitro group increases acidity (pKa ~1.5) |

| 5-(Chloromethyl)-2-methoxypyridine | 2-OCH₃, 5-CH₂Cl | C₇H₈ClNO | 173.60 | Chloromethyl group enables nucleophilic substitution reactions |

Key Observations :

- Halogen Reactivity : The iodine in this compound provides superior leaving-group ability compared to chlorine or fluorine in analogous compounds, facilitating metal-catalyzed cross-couplings .

- Electronic Modulation: Electron-withdrawing groups (e.g., NO₂ in 2-methoxy-5-nitropyridine) increase pyridine ring acidity, whereas electron-donating groups (e.g., OCH₃) enhance nucleophilicity at adjacent positions .

Challenges and Limitations

Métodos De Preparación

Copper-Catalyzed Alkoxylation

One of the most effective methods to prepare 2-(cyclopropylmethoxy)-5-iodopyridine involves copper(I) iodide catalysis with potassium phosphate as the base in a polar aprotic solvent such as 1,4-dioxane. The reaction is typically conducted at elevated temperatures (~110 °C) under an inert atmosphere to facilitate the coupling between 5-iodopyridin-2-amine and cyclopropylmethanol or its derivatives.

- Reaction conditions:

- Catalyst: Copper(I) iodide (CuI)

- Base: Potassium phosphate (K3PO4)

- Solvent: 1,4-dioxane

- Temperature: 110 °C

- Time: Overnight (typically 12-24 hours)

- Atmosphere: Nitrogen or argon inert atmosphere

- Mechanism: The copper catalyst activates the aryl iodide toward nucleophilic substitution by the alkoxide formed from cyclopropylmethanol and base, resulting in the formation of the ether bond at the 2-position.

This method is supported by analogous reactions reported for 5-iodopyridin-2-amine derivatives where copper catalysis efficiently installs alkoxy groups.

Alternative Copper-Catalyzed Couplings with Ligands

The reaction efficiency can be enhanced by the addition of ligands such as N,N,N′,N′-tetramethylethylenediamine or trans-1,2-cyclohexanediamine, which stabilize the copper catalyst and improve yields.

- Example conditions:

- Ligand: N,N,N′,N′-tetramethylethylenediamine or trans-1,2-cyclohexanediamine

- Base: Potassium carbonate or potassium phosphate

- Solvent: Dimethyl sulfoxide (DMSO) or 1,4-dioxane

- Temperature: 100-110 °C

- Time: 12-24 hours

- This approach has been demonstrated to provide high yields and cleaner reactions by minimizing side products.

Use of Magnesium and Sodium tert-Butanolate

A more complex method involves the use of magnesium, sodium tert-butanolate, copper(I) iodide, and 2,9-dimethyl-1,10-phenanthroline as a ligand in toluene solvent at 110 °C under inert atmosphere. This method is suitable for coupling reactions involving sulfur or oxygen nucleophiles on iodopyridine substrates.

- Conditions:

- Magnesium metal

- Sodium tert-butoxide

- CuI catalyst

- Ligand: 2,9-dimethyl-1,10-phenanthroline

- Solvent: Toluene

- Temperature: 110 °C

- Time: 24 hours

- This method uses sonication to enhance reaction kinetics and is performed in sealed tubes to maintain inert conditions.

Representative Data Table of Preparation Conditions

| Method | Catalyst & Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Copper(I) iodide, no ligand | CuI | K3PO4 | 1,4-dioxane | 110 | 12-24 | Quantitative (~100%) | Simple setup, inert atmosphere required |

| CuI + N,N,N′,N′-tetramethylethylenediamine | CuI + ligand | K2CO3 | DMSO | 100 | Overnight | 83% (for related amine sulfonylation) | Ligand improves catalyst stability |

| CuI + 2,9-dimethyl-1,10-phenanthroline | CuI + ligand | NaOtBu | Toluene | 110 | 24 | Not specified | Sonication and sealed tube used |

| Copper powder + sodium methoxide | Cu powder | NaOMe | Methanol | 150-160 | 12-24 | 31% (for methoxy substitution) | High temperature, sealed tube |

Research Findings and Notes

- The copper-catalyzed coupling methods are generally preferred for their high efficiency and mild conditions compared to classical nucleophilic aromatic substitution.

- Ligands such as N,N,N′,N′-tetramethylethylenediamine significantly increase yield and selectivity by stabilizing the copper catalytic species.

- Use of strong bases like potassium phosphate or sodium tert-butoxide is essential to generate the alkoxide nucleophile from cyclopropylmethanol.

- Reaction temperature around 100-110 °C balances reaction rate and minimizes decomposition.

- Inert atmosphere (nitrogen or argon) is critical to prevent oxidation of copper catalysts and sensitive intermediates.

- Purification typically involves filtration through celite and silica gel column chromatography with ethyl acetate/hexane mixtures.

- The yields reported for analogous alkoxylation reactions range from moderate (31%) to quantitative (~100%) depending on conditions and substrates.

Q & A

Q. What are the established synthetic routes for 2-(cyclopropylmethoxy)-5-iodopyridine, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution. For example, iodination of a precursor like 2-(cyclopropylmethoxy)-5-bromopyridine using NaI/CuI in a polar aprotic solvent (e.g., DMF) under reflux (120–140°C) can yield the target compound . Key parameters include:

- Catalyst selection : CuI enhances iodination efficiency.

- Solvent choice : DMF facilitates solubility and reaction kinetics.

- Temperature control : Prolonged heating above 130°C may degrade sensitive functional groups.

Table 1 : Example Reaction Conditions from Literature

| Precursor | Reagents/Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-(Cyclopropylmethoxy)-5-bromopyridine | NaI, CuI | DMF | 130 | ~65% |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions. For cyclopropylmethoxy groups, expect protons at δ 0.5–1.2 ppm (cyclopropyl CH) and δ 3.5–4.0 ppm (OCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H] (expected m/z ~316.0 for CHINO) .

- Infrared Spectroscopy (IR) : Look for C-I stretching (~500 cm) and C-O-C vibrations (~1250 cm) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential uncharacterized toxicity .

- Ventilation : Work in a fume hood to prevent inhalation of volatile byproducts .

- Waste Disposal : Halogenated waste should be segregated and treated via incineration .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer :

- Receptor Binding Assays : Use radioligands (e.g., H-nicotine for α4β2 nicotinic receptors). Centrifuge brain homogenates (20,000 × g, 4°C) and quantify bound radioactivity via scintillation counting .

- Dose-Response Curves : Test concentrations from 1 nM to 10 µM to calculate IC values.

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized for higher purity and scalability?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove CuI residues .

- Scalability : Replace batch reactions with flow chemistry for improved heat and mass transfer .

Q. What structural modifications to this compound enhance its binding affinity to target receptors?

- Methodological Answer :

- Substituent Variation : Replace iodine with bioisosteres (e.g., CF) or introduce electron-withdrawing groups (e.g., NO) at position 5 to modulate electronic effects .

- Table 2 : Example Modifications and Binding Affinity

| Modification | IC (nM) | Target Receptor |

|---|---|---|

| 5-Iodo | 120 | α4β2 |

| 5-CF | 85 | α4β2 |

Q. How should researchers address contradictions in spectral data between batches of this compound?

- Methodological Answer :

- Batch Comparison : Run H NMR in deuterated DMSO to detect trace solvents or impurities.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from cyclopropyl protons .

- Reproducibility : Document solvent purity, drying methods, and reaction time to minimize variability .

Q. What computational methods predict the reactivity or biological interactions of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.